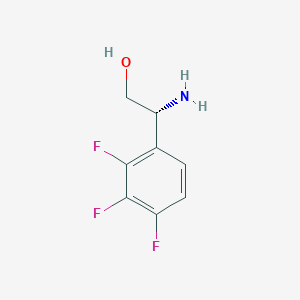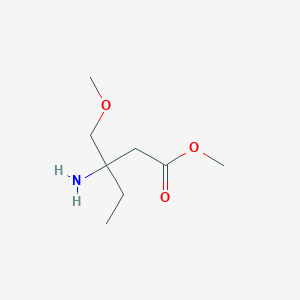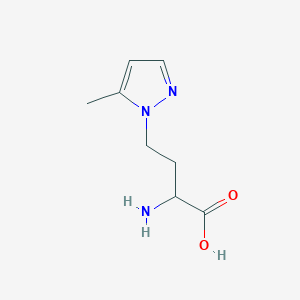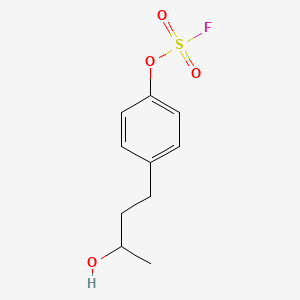
4-(3-Hydroxybutyl)phenylfluoranesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxybutyl)phenylfluoranesulfonate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with a hydroxybutyl group and a fluoranesulfonate group, which imparts distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybutyl)phenylfluoranesulfonate typically involves the reaction of 4-(3-hydroxybutyl)phenol with fluoranesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions. The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxybutyl)phenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluoranesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-oxobutyl)phenylfluoranesulfonate or 4-(3-carboxybutyl)phenylfluoranesulfonate.
Reduction: Formation of this compound.
Substitution: Formation of substituted phenylfluoranesulfonates.
Aplicaciones Científicas De Investigación
4-(3-Hydroxybutyl)phenylfluoranesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxybutyl)phenylfluoranesulfonate involves its interaction with specific molecular targets. The hydroxybutyl group can form hydrogen bonds with biological molecules, while the fluoranesulfonate group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybutylphenol: Lacks the fluoranesulfonate group, making it less reactive in certain chemical reactions.
Phenylfluoranesulfonate: Lacks the hydroxybutyl group, reducing its potential for hydrogen bonding.
Uniqueness
4-(3-Hydroxybutyl)phenylfluoranesulfonate is unique due to the presence of both the hydroxybutyl and fluoranesulfonate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H13FO4S |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
1-fluorosulfonyloxy-4-(3-hydroxybutyl)benzene |
InChI |
InChI=1S/C10H13FO4S/c1-8(12)2-3-9-4-6-10(7-5-9)15-16(11,13)14/h4-8,12H,2-3H2,1H3 |
Clave InChI |
NUDIHGFOVWZDFV-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(C=C1)OS(=O)(=O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


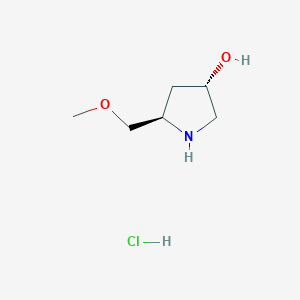
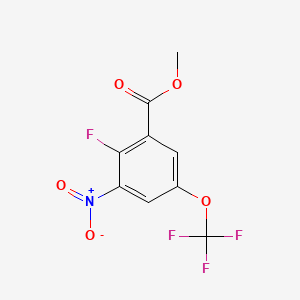
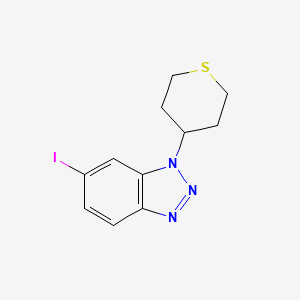

![6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)
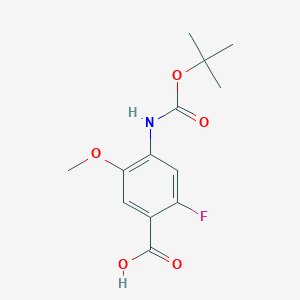
![1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)
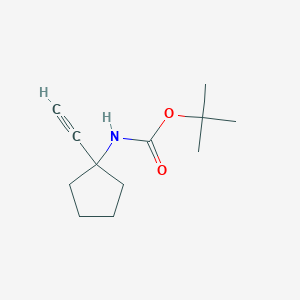
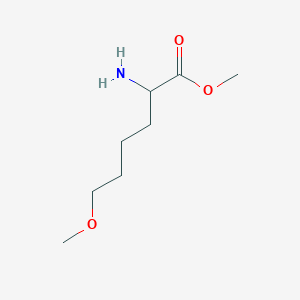
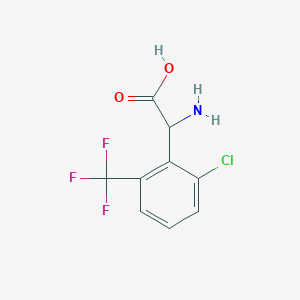
![[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)
